Ethyl methyl sulfone

Catalog No.
S794131
CAS No.
594-43-4
M.F
C3H8O2S
M. Wt
108.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methyl sulfone

CAS Number

594-43-4

Product Name

Ethyl methyl sulfone

IUPAC Name

1-methylsulfonylethane

Molecular Formula

C3H8O2S

Molecular Weight

108.16 g/mol

InChI

InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3

InChI Key

YBJCDTIWNDBNTM-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C

Canonical SMILES

CCS(=O)(=O)C

A Solvent in Electrolyte Development:

  • Lithium-ion batteries: EMS exhibits good electrochemical stability at high voltages, making it a promising candidate for electrolytes in next-generation lithium-ion batteries. Researchers are investigating EMS-based electrolytes as replacements for conventional electrolytes, with the goal of achieving higher voltage operation and improved safety. However, compatibility issues with traditional graphite anodes remain a challenge .
  • Magnesium batteries: EMS also shows potential as a solvent in electrolytes for magnesium batteries, which are another promising technology for next-generation energy storage. Researchers are exploring the use of EMS in combination with different magnesium salts to develop electrolytes with high ionic conductivity and good electrochemical stability .

A Potential Intermediate in Organic Synthesis:

  • Due to its functional groups, EMS can potentially serve as a building block in the synthesis of various organic compounds. Researchers are exploring its use in the preparation of pharmaceuticals, fine chemicals, and other functional materials .

A Subject of Environmental and Toxicological Studies:

  • As with any new compound, understanding the potential environmental and toxicological impacts of EMS is crucial. Researchers are investigating its degradation pathways, bioaccumulation potential, and potential effects on different organisms [No publicly available information on this specific application was found at the time of this search].

Ethyl methyl sulfone is an organic compound with the molecular formula C3H8O2SC_3H_8O_2S. It belongs to the sulfone family, characterized by the presence of a sulfur atom bonded to two oxygen atoms and carbon chains. Its structure includes an ethyl group (C2H5C_2H_5) and a methyl group (CH3CH_3), contributing to its stability and relatively high flash point. Ethyl methyl sulfone is recognized for its unique properties, including being a polar aprotic solvent, which enhances its utility in various applications, particularly in electrochemistry and organic synthesis .

Ethyl methyl sulfone can be synthesized through oxidation reactions involving ethyl methyl sulfide. A notable reaction is:

C2H5SCH3+3H2O2CH3SO2C2H5+2H2OC_2H_5SCH_3+3H_2O_2\rightarrow CH_3SO_2C_2H_5+2H_2O

This reaction illustrates the transformation of ethyl methyl sulfide into ethyl methyl sulfone using hydrogen peroxide as an oxidizing agent . Other reactions involving ethyl methyl sulfone are under investigation, particularly regarding its interactions with components in lithium-ion battery systems.

The primary method for synthesizing ethyl methyl sulfone involves the oxidation of ethyl methyl sulfide using hydrogen peroxide in the presence of glacial acetic acid as a catalyst. The process typically occurs at temperatures between 60-80 degrees Celsius over a duration of 4-5 hours. The reaction conditions are mild, yielding high purity and efficiency (over 90% yield) after purification steps such as chloroform extraction and vacuum distillation .

Ethyl methyl sulfone finds applications in several fields:

  • Electrolytes for Lithium-Ion Batteries: It serves as a solvent in electrolyte formulations, enhancing conductivity and stability.
  • Chemical Synthesis: Utilized as a polar aprotic solvent in various organic reactions.
  • Pharmaceuticals: Investigated for potential roles in drug formulations due to its solvation properties .

Ethyl methyl sulfone shares structural similarities with other sulfones but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Characteristics
Ethyl Methyl SulfoneC3H8O2SC_3H_8O_2SPolar aprotic solvent; used in lithium-ion batteries
Isopropyl Methyl SulfoneC4H10O2SC_4H_{10}O_2SHigher molecular weight; different solvation properties
Ethyl Isopropyl SulfoneC5H12O2SC_5H_{12}O_2SLarger size; varied applications in organic synthesis
Dimethyl SulfoneC2H6O2SC_2H_{6}O_2SSmaller size; commonly used as a solvent and reagent

Ethyl methyl sulfone is unique due to its balance of volatility, polarity, and chemical reactivity, making it particularly valuable in electrochemical applications compared to its counterparts .

Molecular Formula and Weight

Ethyl methyl sulfone represents a fundamental organosulfur compound characterized by its distinctive molecular composition and physical properties [1]. The compound possesses the molecular formula C₃H₈O₂S, indicating a composition of three carbon atoms, eight hydrogen atoms, two oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight has been precisely determined to be 108.16 grams per mole, with computational chemistry calculations providing a more precise value of 108.024500 daltons for the monoisotopic mass [2] [3].

The compound is officially registered under the Chemical Abstracts Service registry number 594-43-4, which serves as its unique chemical identifier in international databases [1] [2] [4]. According to the International Union of Pure and Applied Chemistry nomenclature system, the preferred systematic name is 1-methylsulfonylethane, though alternative names such as methylsulfonylethane and methanesulfonylethane are also recognized in the literature [2] [4] [5].

Table 1: Fundamental Molecular Properties of Ethyl Methyl Sulfone

PropertyValueReference
Molecular FormulaC₃H₈O₂S [1] [2] [3]
Molecular Weight (g/mol)108.16 [1] [2] [3]
Exact Mass (Da)108.024500 [2] [3]
CAS Registry Number594-43-4 [1] [2] [3]
IUPAC Name1-methylsulfonylethane [2] [5]
Heavy Atom Count6 [2]
Rotatable Bond Count1 [2]

Structural Configuration and Bonding

The structural architecture of ethyl methyl sulfone is characterized by a central sulfur atom that adopts a tetrahedral geometry, coordinated to four substituents: two oxygen atoms forming double bonds and two carbon-containing groups [1] [6]. The sulfur atom exists in its highest oxidation state of +6, representing the fully oxidized form of organosulfur compounds [7] [8]. This oxidation state results in significant electronic stabilization and contributes to the compound's chemical inertness under standard conditions [9].

The molecular geometry around the central sulfur atom deviates from the ideal tetrahedral angle of 109.5 degrees due to the presence of highly electronegative oxygen atoms [6]. The sulfur-oxygen bonds exhibit substantial double bond character, with bond lengths approximately 1.45 Angstroms, significantly shorter than typical single bonds [10] [11]. The sulfur-carbon bonds maintain standard single bond characteristics with lengths around 1.80 Angstroms [12] [10].

The structural representation using Simplified Molecular Input Line Entry System notation is CCS(=O)(=O)C, clearly indicating the sulfone functional group arrangement [2] [4] [5]. The International Chemical Identifier string InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3 provides a complete structural description that enables unambiguous identification of the compound [2] [5].

Table 2: Structural Parameters and Bonding Characteristics

Structural FeatureValue/DescriptionNotes
Central Atom GeometryTetrahedralDistorted from ideal 109.5°
Sulfur Oxidation State+6Maximum oxidation state
S-O Bond Length~1.45 ÅDouble bond character
S-C Bond Length~1.80 ÅStandard single bond
O-S-O Bond Angle~119°Expanded due to electron repulsion
C-S-C Bond Angle~104°Compressed tetrahedral

Isomeric Forms and Conformational Analysis

Ethyl methyl sulfone exhibits limited isomeric diversity due to its structural constraints imposed by the sulfone functional group [13]. The compound does not possess constitutional isomers within the same molecular formula, as the sulfone group restricts alternative connectivity patterns [14]. However, conformational analysis reveals the presence of distinct rotational conformers arising from rotation around the sulfur-carbon bonds [13].

Quantum chemical investigations have identified multiple stable conformers of ethyl methyl sulfone through potential energy surface scanning methods [13]. The conformational landscape is primarily determined by the rotation around the sulfur-carbon bonds, with energy barriers influenced by steric interactions between the ethyl and methyl substituents [13]. The most stable conformer exhibits a staggered arrangement that minimizes repulsive interactions between the substituent groups [13].

Detailed conformational analysis using density functional theory at the ωB97XD/6-311++G(2df,2pd) level has revealed the relative energies and structural parameters of various conformers [13]. The conformational preferences are influenced by the electronic properties of the sulfone group, which restricts free rotation around the sulfur-carbon bonds due to partial double bond character and electrostatic interactions [13].

The population distribution of conformers at room temperature follows Boltzmann statistics, with the most stable conformer representing the predominant species in the gas phase [13]. Spectroscopic studies have provided experimental validation of the theoretical conformational predictions, confirming the presence of multiple conformers in thermal equilibrium [13].

Electronic Structure and Charge Distribution

The electronic structure of ethyl methyl sulfone is dominated by the highly polarized sulfur-oxygen bonds that create significant charge separation within the molecule [15] [16]. The sulfur atom carries a formal positive charge due to the electron-withdrawing effect of the oxygen atoms, while the oxygen atoms bear partial negative charges [8]. This charge distribution results in a substantial dipole moment that influences the compound's physical properties and intermolecular interactions [17].

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the oxygen atoms, while the lowest unoccupied molecular orbital exhibits antibonding character between sulfur and oxygen [11] [18]. The energy gap between these frontier orbitals contributes to the compound's chemical stability and resistance to nucleophilic attack [11].

The topological polar surface area of ethyl methyl sulfone is calculated to be 42.5 square Angstroms, reflecting the polar nature of the sulfone functional group [2]. This parameter influences the compound's solubility characteristics and biological membrane permeability [2]. The computed partition coefficient (XLogP3-AA) of zero indicates balanced hydrophilic and lipophilic properties [2].

Electrostatic potential mapping demonstrates the highly negative electrostatic potential around the oxygen atoms and positive potential around the sulfur center [16]. This charge distribution pattern explains the compound's ability to participate in hydrogen bonding as an acceptor and its behavior as a polar aprotic solvent [16] .

Table 3: Electronic Structure Parameters

PropertyValueSignificance
Topological Polar Surface Area42.5 ŲPolar character indicator
XLogP3-AA0Balanced hydrophilic/lipophilic
Hydrogen Bond Acceptors2Oxygen atoms
Hydrogen Bond Donors0No available protons
Formal Charge0Neutral molecule
Complexity Index105Structural complexity measure

Stereochemical Considerations

Ethyl methyl sulfone lacks traditional stereogenic centers due to the tetrahedral arrangement around the sulfur atom with only two distinct substituents [2] [20]. The compound does not exhibit optical activity or geometric isomerism under standard conditions [2]. However, the molecular structure does possess elements of chirality that become relevant in specific chemical environments or when incorporated into larger molecular frameworks [20].

The absence of defined stereochemical centers in ethyl methyl sulfone distinguishes it from more complex sulfone derivatives that may contain quaternary carbon centers or multiple chiral elements [20]. The compound serves as a useful building block in asymmetric synthesis where stereochemical control can be achieved through the introduction of additional chiral centers [20].

Conformational stereochemistry plays a role in the compound's three-dimensional structure, with different rotational conformers representing distinct spatial arrangements [13]. While these conformers interconvert rapidly at room temperature, they can be distinguished spectroscopically and computationally [13]. The conformational preferences influence the compound's reactivity patterns and intermolecular interactions [13].

UNII

K26P79M26R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

594-43-4

Wikipedia

Ethyl methyl sulfone

Dates

Modify: 2023-08-15

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